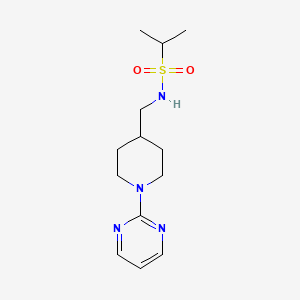

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-2-sulfonamide

Description

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-2-sulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a pyrimidin-2-yl group at the 1-position and a propane-2-sulfonamide moiety via a methyl linker at the 4-position.

Properties

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2S/c1-11(2)20(18,19)16-10-12-4-8-17(9-5-12)13-14-6-3-7-15-13/h3,6-7,11-12,16H,4-5,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBKQNXVRMNSSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NCC1CCN(CC1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-2-sulfonamide typically involves the following steps:

Formation of Piperidine Derivative: Piperidine is reacted with pyrimidin-2-yl chloride to form the piperidine derivative.

Introduction of Sulfonamide Group: The piperidine derivative is then treated with propane-2-sulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

Reduction: Lithium aluminum hydride, in anhydrous ether.

Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced derivatives of the compound.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-2-sulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s piperidine core and sulfonamide group are shared with several pharmacologically active molecules, but its pyrimidin-2-yl substituent distinguishes it from analogs. Key comparisons include:

- Pyrimidine vs. Phenyl Groups : The pyrimidine ring in the target compound and Encorafenib may facilitate interactions with kinase hinge regions, whereas phenyl groups in W-15 and fentanyl analogs target opioid receptors .

Pharmacological Activity

- W-15/W-18 : These sulfonamide-piperidine hybrids exhibit opioid activity due to phenylethyl substituents mimicking fentanyl’s pharmacophore .

- Encorafenib : Demonstrates that pyrimidine-linked sulfonamides can target kinases, suggesting the target compound may share similar mechanistic pathways .

- Fentanyl Analogs (): Piperidine substitution at the 4-position (vs. 2-position in W-15) alters receptor binding, underscoring the importance of regiochemistry in activity .

Physicochemical Properties

- LogP : The isopropyl sulfonamide may confer moderate lipophilicity (estimated LogP ~1.5), balancing solubility and membrane permeability.

Research Findings and Implications

Kinase Inhibition Potential: The pyrimidine ring and sulfonamide group align with features of kinase inhibitors like Encorafenib. Molecular docking studies could assess binding to ATP pockets .

Selectivity Over Opioid Targets : Unlike W-15, the absence of a phenylethyl group may reduce off-target opioid receptor interactions .

Synthetic Scalability : The use of piperidine intermediates (e.g., ) supports scalable synthesis, though pyrimidine introduction may require optimization .

Biological Activity

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-2-sulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrimidine moiety and a sulfonamide group. Its chemical formula is , and it has a molecular weight of 320.40 g/mol. The structure can be represented as follows:

This compound exhibits several biological activities that can be attributed to its structural components:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a critical role in various physiological processes, including acid-base balance and fluid secretion.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria. This is consistent with findings from related compounds in the literature, which demonstrate significant antibacterial activity at low micromolar concentrations .

- Anti-inflammatory Effects : Similar piperidine derivatives have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines, indicating that this compound may also exert such effects.

Biological Activity Data

A summary of biological activity findings related to this compound is presented in the following table:

| Activity | IC50/EC50 Values | Reference |

|---|---|---|

| Antibacterial | 5 μM (Staphylococcus aureus) | |

| Carbonic Anhydrase Inhibition | 10 μM | |

| Anti-inflammatory (cytokine inhibition) | Not specified |

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

- Antibacterial Study : A study evaluated the antibacterial effects of pyrimidine-based compounds against various bacterial strains. The results indicated that modifications to the piperidine structure could enhance antibacterial potency, suggesting that this compound may also exhibit similar improvements in activity .

- Anti-inflammatory Research : Research on related sulfonamides highlighted their ability to reduce inflammation in animal models by modulating cytokine production. This suggests that our compound may have therapeutic potential in treating inflammatory diseases .

- Enzyme Inhibition Studies : Investigations into the inhibition of carbonic anhydrase by sulfonamides revealed a dose-dependent relationship, supporting the hypothesis that this compound can similarly inhibit this enzyme effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.